molecular formula C10H15BO3 B2513709 [4-(3-Methoxypropyl)phenyl]boronic acid CAS No. 173854-37-0

[4-(3-Methoxypropyl)phenyl]boronic acid

Cat. No.: B2513709
CAS No.: 173854-37-0
M. Wt: 194.04
InChI Key: FXRVCBBLRHWKMM-UHFFFAOYSA-N
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Description

“[4-(3-Methoxypropyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 173854-37-0 and a molecular weight of 194.04 .


Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C10H15BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .


Physical And Chemical Properties Analysis

“this compound” is typically stored at room temperature . Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Investigations : Boronic acids, including derivatives similar to [4-(3-Methoxypropyl)phenyl]boronic acid, are important building blocks in synthetic chemistry. They are used in the synthesis of various multifunctional compounds due to their ability to act as synthetic intermediates. Structural studies of such compounds, involving different substituents attached to a central C-H group, are crucial for understanding their properties and potential applications (Zhang et al., 2017).
  • Formation of Tetraarylpentaborates : The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex has been studied. This process results in the formation of cationic rhodium complexes with new tetraarylpentaborates, indicating the versatility of boronic acids in forming complex structures (Nishihara et al., 2002).

Optical and Sensing Applications

  • Optical Modulation and Sensing : A study explored the use of phenyl boronic acids, including derivatives similar to this compound, for optical modulation and saccharide recognition. The study found a clear link between the molecular structure of boronic acids and the optical properties of single-walled carbon nanotubes, indicating potential applications in sensing and molecular recognition (Mu et al., 2012).
  • Fluorescence Quenching : Research into the fluorescence quenching properties of boronic acid derivatives in different solvents provides insights into their potential applications in chemical sensing and molecular diagnostics. The study of how the fluorescence quenching behavior changes with solvent and molecular environment reveals the versatile interactions of boronic acids (Geethanjali et al., 2015).

Binding and Complexation

  • Carbohydrate-Binding Boronic Acids : A class of carbohydrate-binding boronic acids, superior to established analogues, has been described. These boronic acids show remarkable ability to complex model glycopyranosides under physiologically relevant conditions, indicating their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
  • Polymerisation Resistant Synthesis : The development of polymerisation resistant synthesis methods for phenylboronic acids showcases their importance in creating functional polymers. The study highlights efficient synthetic strategies and their role in polymer chemistry (D'Hooge et al., 2008).

Other Applications

  • Catalysis and Reaction Mechanisms : Boronic acids serve as versatile molecules in various domains, including catalysis. Research into their catalytic properties opens up possibilities for their use in organic reactions and molecular assembly (Hashimoto et al., 2015).
  • Specific Reduction of Fructose : The application of boronic acids in the specific reduction of fructose in food matrices, such as fruit juice, showcases their potential in food technology. The ability to selectively bind and reduce fructose opens up new avenues in food processing and health-related applications (Pietsch & Richter, 2016).

Mechanism of Action

Target of Action

The primary target of [4-(3-Methoxypropyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable catalyst . The compound is stable and environmentally benign, suggesting that it may be less susceptible to degradation or loss of efficacy due to environmental conditions . .

Safety and Hazards

“[4-(3-Methoxypropyl)phenyl]boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Biochemical Analysis

Biochemical Properties

The biochemical properties of [4-(3-Methoxypropyl)phenyl]boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of studies. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at room temperature , suggesting it has good stability.

Metabolic Pathways

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that this compound could potentially be involved in similar metabolic pathways.

Properties

IUPAC Name

[4-(3-methoxypropyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-14-8-2-3-9-4-6-10(7-5-9)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVCBBLRHWKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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